molecular formula C14H16ClN3O B13788932 Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- CAS No. 80008-13-5

Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl-

Cat. No.: B13788932
CAS No.: 80008-13-5
M. Wt: 277.75 g/mol
InChI Key: DTWBXSUTUZXLEE-UHFFFAOYSA-N
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Description

Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- is a synthetic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a quinoline ring, which is a common structural motif in many biologically active molecules. The presence of the 7-chloro substituent on the quinoline ring enhances its biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- typically involves the reaction of 7-chloro-4-quinolineamine with N,N-dimethylpropionamide. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and reproducible.

Chemical Reactions Analysis

Types of Reactions

Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 7-chloro position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimalarial agent due to its structural similarity to chloroquine.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- involves its interaction with specific molecular targets within cells. The compound is known to inhibit the formation of hemozoin, a crucial process for the survival of malaria parasites. By binding to the heme molecules, it prevents their polymerization into hemozoin, leading to the accumulation of toxic heme within the parasite and ultimately causing its death .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: A derivative of chloroquine with an additional hydroxyl group, used for similar therapeutic purposes.

    Quinacrine: Another quinoline-based compound with antimalarial properties.

Uniqueness

Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- stands out due to its unique combination of the propionamide and quinoline moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

80008-13-5

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

3-[(7-chloroquinolin-4-yl)amino]-N,N-dimethylpropanamide

InChI

InChI=1S/C14H16ClN3O/c1-18(2)14(19)6-8-16-12-5-7-17-13-9-10(15)3-4-11(12)13/h3-5,7,9H,6,8H2,1-2H3,(H,16,17)

InChI Key

DTWBXSUTUZXLEE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCNC1=C2C=CC(=CC2=NC=C1)Cl

Origin of Product

United States

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